molecular formula C12H8N2O B1267681 10H-Benzo[b][1,8]naphthyridin-5-one CAS No. 28907-30-4

10H-Benzo[b][1,8]naphthyridin-5-one

Cat. No. B1267681
CAS RN: 28907-30-4
M. Wt: 196.2 g/mol
InChI Key: DAFMSUZBESPPSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 10H-Benzo[b][1,8]naphthyridin-5-one and its derivatives involves various strategies, including cyclization of 2-anilinonicotinic acids or corresponding nitriles, and condensation reactions. For example, 3-substituted 2-alkyl-10H-benzo[b]-1,8-naphthyrid-5-ones were obtained through cyclization, demonstrating the versatility of synthetic approaches for these compounds (Shramm & Konshin, 1984). Additionally, derivatives like 10-phenyl-[1,2,4]triazolo[1,5-b][2,7]naphthyridin-5(3H)-one have been synthesized through condensation of specific precursors, highlighting the structural diversity achievable within this chemical family (Feng Xu et al., 2014).

Molecular Structure Analysis

Detailed structural analyses, including X-ray crystallography and NMR spectroscopy, have confirmed the molecular structures of 10H-Benzo[b][1,8]naphthyridin-5-one derivatives. These studies reveal the presence of various functional groups and their influence on the compound's electronic and spatial configuration, essential for understanding its reactivity and properties.

Chemical Reactions and Properties

10H-Benzo[b][1,8]naphthyridin-5-one undergoes various chemical reactions, including Friedländer condensation, which is pivotal for synthesizing benzo[b][1,8]naphthyridines with diverse substituents. These reactions are crucial for modifying the compound's chemical properties and enhancing its applicability in different domains (D. P. Shelar et al., 2011).

Physical Properties Analysis

The physical properties of 10H-Benzo[b][1,8]naphthyridin-5-one derivatives, such as solubility, melting points, and stability, are significantly influenced by their molecular structure. These properties are critical for determining the compound's suitability for various applications, including materials science and organic synthesis.

Chemical Properties Analysis

The chemical properties of 10H-Benzo[b][1,8]naphthyridin-5-one, including its reactivity towards different reagents, ability to form complexes, and fluorescence characteristics, have been extensively studied. These properties are influenced by the nature of substituents and the compound's overall molecular framework, offering insights into its potential utility in chemical sensors, organic electronics, and photovoltaic materials (S. A. Halim & M. Ibrahim, 2017).

Scientific Research Applications

DNA Binding and Photocleavage Studies

10H-Benzo[b][1,8]naphthyridin-5-one and its derivatives have been studied for their ability to bind to DNA and promote photocleavage. These compounds preferentially bind to AT-rich regions of double-stranded DNA, showing promise as enantioselective binders. Their photocleavage properties under UV light further enhance their potential in molecular biology and genetic engineering applications (T. R. R. Naik et al., 2009).

Synthesis and Functionalization

The synthesis and functionalization of 10H-Benzo[b][1,8]naphthyridin-5-one derivatives have been explored extensively. These derivatives have been created through various chemical processes, including regioselective functionalization and cyclization, highlighting their versatile nature in synthetic chemistry (T. Cailly & M. Begtrup, 2010).

Anticancer Properties

Several studies have focused on the anticancer properties of 10H-Benzo[b][1,8]naphthyridin-5-one derivatives. For instance, their effectiveness against lung cancer has been demonstrated through molecular docking and cytotoxic activity analysis, showing strong binding properties against proteins responsible for lung cancer and considerable potential in cancer research (S. Thilagam & S. Rajendran, 2015).

Electrochemical Behavior

The electrochemical behavior of these compounds has been studied, revealing insights into their electron transfer mechanisms. This research is significant for developing new materials and technologies in fields like electrochemistry and materials science (E. Y. Khmel’nitskaya et al., 2003).

Fluorescence Studies

Benzo[b][1,8]naphthyridines have been synthesized and investigated for their fluorescence properties, particularly in interaction with solvents and biological proteins like bovine serum albumin. These studies contribute to the development of new fluorescent agents for use in biochemistry and medical diagnostics (D. P. Shelar et al., 2011).

Synthesis and Reactivity

The synthesis and reactivity of 10H-Benzo[b][1,8]naphthyridin-5-one derivatives have been a key area of research. This includes exploring novel synthesis methods and understanding their chemical reactivity, which is crucial for pharmaceutical development and material science (L. Voskressensky et al., 2008).

properties

IUPAC Name

10H-benzo[b][1,8]naphthyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c15-11-8-4-1-2-6-10(8)14-12-9(11)5-3-7-13-12/h1-7H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFMSUZBESPPSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90330080
Record name 10H-Benzo[b][1,8]naphthyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90330080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10H-Benzo[b][1,8]naphthyridin-5-one

CAS RN

28907-30-4
Record name NSC187568
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187568
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 10H-Benzo[b][1,8]naphthyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90330080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
AB Deyanov, ME Konshin - Chemistry of Heterocyclic Compounds, 2004 - Springer
2-Substituted 8-cyano-6-ethoxycarbonyl-3-hydroxy-5-methylimidazo[1,2-a]pyridine was formed from the interaction of 2-chloro-5-ethoxycarbonyl-6-methylnicotinonitrile with α-amino …
Number of citations: 3 link.springer.com
RK Jameel, AM Sheat - Rafidain Journal of Science, 2014 - iasj.net
The N-(4-methyl-2-pyridyl) anthranilic acid (I) was synthesized by Ullmann condensation. The compound (I) was cyclized by polyphosphoric acid (PPA) to give 4-methyl-10H-benzo [b][1…
Number of citations: 5 www.iasj.net
MF Habeeb, AM Sheat - Egyptian Journal of Chemistry, 2023 - ejchem.journals.ekb.eg
Ullmann reaction was used to synthesis the N-anthranilic acid by reaction of o-chloro benzoic acid derivatives with o-and pphenylene diamine, then the compounds were cyclized to …
Number of citations: 2 ejchem.journals.ekb.eg
AM Sheat, RK Jameel - Rafidain Journal of Science, 2019 - iasj.net
The 2-[(6-chloro-2-pyridyl) amino] benzoic acid (I) was synthesized viaUllmann-Goldberg coupling by reaction of anthranilic acid with2, 6-dichloropyridine. The compound (I) was …
Number of citations: 1 www.iasj.net
CT Lowden, KF Bastow - Journal of medicinal chemistry, 2003 - ACS Publications
5-Chloro-1,3-dihydroxyacridone, 1, is a potent and selective inhibitor of Herpes Simplex Virus Type-1 (HSV-1). Substituted 1,3-dihydroxyacridones represent a new class of …
Number of citations: 33 pubs.acs.org
CT Lowden - 2001 - search.proquest.com
computer printer. Page 1 GGGLGGGGGGG GGG aaLLL This manuscript has been reproduced from the microfilm master. UMl films the text directly from the original or copy submitted. …
Number of citations: 1 search.proquest.com
HS Xie, ZM Zong, YG Wang, PZ Zhao, SH Zhang… - Journal of …, 2019 - hindawi.com
Shenfu bituminous coal (SFBC), Geting coal (GTC), Shengli lignite (SLL), and Holingola coal (HLGLC) were oxidized by UV light radiation with aqueous H 2 O 2 over SFC/TiO 2 in a …
Number of citations: 6 www.hindawi.com
RK Jameel, OT Al-Hadedi - 2009 - M. Sc. Thesis, Mosul University, Coll …
Number of citations: 4
AB Deyanov, ME Konshin - KHIMIYA …, 2004 - … SOEDINENIYA LATVIAN INST …
Number of citations: 0
كمال جميل, رافد, الله محمد شيت محمود, عطا - مجلة علوم الرافدین, 2014‎ - rsci.mosuljournals.com
حُضر حامض N-(4-مثيل-2-بيريديل)الانثرانليك (I) بواسطة تفاعل أولمان. ثم حولقة المركب (I) بواسطة حامض الفسفوريك المتعدد PPA) ) ليعطي 4- مثيل-10-H بنزو [8,1][b]نفثاردين-5-أون (II). عومل …‎
Number of citations: 2 rsci.mosuljournals.com

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